AP26113 - 1197958-12-5

AP26113

Catalog Number: EVT-287200
CAS Number: 1197958-12-5
Molecular Formula: C26H34ClN6O2P
Molecular Weight: 529.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
ALK-IN-1 is an analog of AP26113, a phosphine oxide-containing ALK inhibitor. ALK-IN-1 potently inhibits ALK (IC50 = 0.07 nM) over IGF-1R and InsR (IC50s = 3.2 and 100 nM, respectively). It drives cell death in (ALK+) Karpas-299 lymphoma cells with an IC50 value of 41.5 nM, while killing (ALK-) U937 cells with an IC50 value of 1,718 nM.
Brigatinib-analog is an orally active, potent and selective anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) inhibitor. Brigatinib-analog is structurally related to Brigatinib (AP-26113). Brigatinib-analog binds to and inhibits ALK kinase and ALK fusion proteins as well as EGFR and mutant forms. This leads to the inhibition of ALK kinase and EGFR kinase, disrupts their signaling pathways and eventually inhibits tumor cell growth in susceptible tumor cells.
Overview

Brigatinib, also known as AP26113, is a potent and selective dual inhibitor of anaplastic lymphoma kinase (ALK) and epidermal growth factor receptor (EGFR). It was developed to overcome resistance mechanisms associated with first- and second-generation ALK inhibitors. The compound has shown significant efficacy in preclinical models, particularly in treating non-small cell lung cancer (NSCLC) characterized by ALK mutations or rearrangements. Brigatinib is administered orally and has been approved for clinical use in several jurisdictions.

Source and Classification

Brigatinib was synthesized by ARIAD Pharmaceuticals, which later became part of Takeda Pharmaceutical Company. It falls under the classification of small molecule inhibitors targeting tyrosine kinases, specifically designed to inhibit ALK and EGFR pathways involved in cancer cell proliferation. Its chemical structure is distinct from other ALK inhibitors like crizotinib and ceritinib, providing a unique mechanism of action against resistant cancer cells.

Synthesis Analysis

Methods and Technical Details

The synthesis of Brigatinib involves several key steps:

  1. Starting Materials: The synthesis begins with readily available precursors that undergo various transformations.
  2. Key Reactions: The synthesis includes substitution reactions, coupling reactions, and the use of protecting groups to ensure the correct functionalization of the molecule.
  3. Purification: High-performance liquid chromatography (HPLC) is employed to purify the final product, ensuring high purity levels necessary for pharmacological studies.

The synthesis pathway has been optimized to enhance yield and reduce reaction times, making it feasible for large-scale production .

Molecular Structure Analysis

Structure and Data

Brigatinib's molecular formula is C22H25N7O2P, with a molecular weight of approximately 410.45 g/mol. It features a complex structure that includes a pyrimidine core with various substituents that contribute to its binding affinity for the ALK kinase domain.

  • Structural Characteristics:
    • The presence of a dimethylphosphine oxide group enhances its potency.
    • The structural arrangement allows for effective interaction with the ATP-binding site of ALK.

Crystallographic studies have confirmed the binding mode of Brigatinib within the ALK active site, revealing insights into its mechanism of action .

Chemical Reactions Analysis

Reactions and Technical Details

Brigatinib undergoes various chemical reactions during its synthesis:

  1. Substitution Reactions: Key to forming the core structure, these reactions involve nucleophilic attacks on electrophilic centers.
  2. Coupling Reactions: These are critical for attaching different functional groups that enhance the compound's selectivity towards ALK.
  3. Deprotection Steps: Protecting groups used during synthesis are removed in later stages to yield the final active compound.

These reactions are carefully monitored using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm product identity and purity .

Mechanism of Action

Brigatinib exerts its therapeutic effects primarily through inhibition of ALK signaling pathways. Upon administration:

  1. Binding: Brigatinib binds to the ATP-binding site of ALK, preventing ATP from activating the kinase.
  2. Inhibition of Phosphorylation: This binding inhibits phosphorylation events downstream that are critical for tumor growth and survival.
  3. Resistance Overcoming: Brigatinib has demonstrated efficacy against various resistant ALK mutations, including G1202R, which are typically unresponsive to other treatments .

This mechanism highlights its role as a second-line treatment option for patients who have developed resistance to first-generation ALK inhibitors.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Brigatinib appears as a white to off-white solid.
  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • pH Sensitivity: Its solubility can vary significantly with changes in pH, which may impact its bioavailability .
Applications

Brigatinib is primarily used in oncology:

  • Treatment of Non-Small Cell Lung Cancer: It is indicated for patients with metastatic NSCLC who have experienced disease progression following crizotinib therapy.
  • Research Applications: Beyond clinical use, Brigatinib serves as a valuable tool in research settings for studying ALK-related signaling pathways and resistance mechanisms in cancer biology.

Its development represents a significant advancement in targeted cancer therapies, particularly for patients with specific genetic alterations .

Introduction to AP26113 (Brigatinib)

Discovery and Development of Brigatinib as a Next-Generation ALK Inhibitor

Brigatinib (AP26113) emerged from a strategic drug discovery initiative to overcome the limitations of first-generation anaplastic lymphoma kinase (ALK) inhibitors in non-small cell lung cancer (NSCLC). Researchers designed brigatinib around a bisanilinopyrimidine scaffold to achieve potent inhibition of both native ALK and clinically relevant resistance mutations. Preclinical profiling demonstrated exceptional activity, with brigatinib inhibiting native ALK at an IC~50~ of 10 nM in cellular assays—representing a 12-fold greater potency than crizotinib [2]. This enhanced activity translated to superior tumor growth inhibition in mouse xenograft models of ALK-rearranged cancers, including subcutaneous and intracranial implants, highlighting its potential for controlling central nervous system metastases [2] [9].

A critical breakthrough was brigatinib's ability to suppress a broad spectrum of ALK resistance mutations. Biochemical and cell-based viability assays revealed potent activity (IC~50~ <50 nM) against 17 secondary ALK mutations, including recalcitrant variants like G1202R and L1196M that confer resistance to earlier ALK inhibitors [2] [9]. Notably, brigatinib was the only inhibitor tested that maintained substantial efficacy against the highly resistant G1202R mutation at clinically achievable concentrations [2] [5]. This broad mutational coverage positioned brigatinib as a pivotal therapeutic option for patients progressing on crizotinib or second-generation ALK inhibitors.

Table 1: Preclinical Activity of Brigatinib Against Select ALK Mutations

ALK MutationBrigatinib IC~50~ (nM)Crizotinib IC~50~ (nM)Clinical Significance
Native ALK14107Baseline activity
L1196M (Gatekeeper)19346Common crizotinib resistance
G1202R43>1000Resistant to ceritinib/alectinib
F1174L882Prevalent in neuroblastoma
G1269A4119Sensitivity to next-gen inhibitors
I1171N10111Alectinib/ceritinib resistance

Beyond NSCLC, brigatinib demonstrated compelling activity in ALK-driven neuroblastoma models. It effectively inhibited phosphorylation of ALK mutants like F1174L and R1275Q at low nanomolar concentrations (IC~50~ 8-100 nM), significantly lower than crizotinib equivalents, and suppressed tumor growth in xenograft models [7]. This underscored brigatinib's potential as a multitumor ALK inhibitor with relevance across diverse ALK-addicted malignancies.

Structural Innovation: Phosphine Oxide as a Key Functional Group

The incorporation of a dimethylphosphine oxide (DMPO) group represents a pioneering structural innovation in brigatinib's design. This moiety serves as a hydrogen-bond acceptor strategically positioned on the C4-aniline ring of the bisanilinopyrimidine core. Structural analyses revealed that the phosphine oxide group forms critical interactions with the ALK kinase domain: it hydrogen-bonds with the catalytic lysine residue (K1150) and occupies a hydrophobic pocket near the DFG (Asp-Phe-Gly) motif [3] [9]. These interactions stabilize brigatinib in a U-shaped conformation within the ATP-binding site, optimizing binding affinity and kinase selectivity.

The DMPO group conferred distinct physicochemical advantages over conventional inhibitors. It significantly enhanced aqueous solubility and reduced nonspecific protein binding, improving bioavailability while maintaining cellular potency [3] [9]. Structure-activity relationship (SAR) studies demonstrated that replacing the DMPO group with typical halogen atoms or carbon-based substituents reduced ALK inhibition by approximately 7-fold, confirming its indispensable role [3]. This phosphine oxide functionality also contributed to brigatinib's unique selectivity profile, minimizing off-target inhibition of structurally related kinases like insulin-like growth factor 1 receptor (IGF-1R) and insulin receptor (IR) despite their high sequence homology with ALK [9].

Brigatinib's binding mode enables effective engagement with resistance mutations. The chlorine atom at the C5 position of the pyrimidine core interacts directly with the gatekeeper residue L1196, counteracting steric hindrance caused by mutations like L1196M [9]. Simultaneously, the DMPO group maintains contact with K1150, even in the presence of mutations that remodel the ATP-binding pocket. This dual mechanism underpins brigatinib's unparalleled activity against diverse ALK resistance mutations, including compound variants that challenge other next-generation inhibitors.

Historical Context of ALK-Targeted Therapies in Oncology

The therapeutic targeting of ALK represents a paradigm shift in precision oncology, driven by the discovery of ALK as an oncogenic driver. ALK was first implicated in cancer in 1994 through the identification of the NPM-ALK fusion in anaplastic large-cell lymphoma (ALCL) [1] [8]. This breakthrough revealed ALK as a receptor tyrosine kinase aberrantly activated by chromosomal rearrangements. The landscape expanded in 2007 with the landmark discovery of the EML4-ALK fusion in NSCLC, present in approximately 3-7% of cases [4] [6]. This fusion results from an inversion on chromosome 2p that juxtaposes the N-terminal portion of EML4 with the intracellular kinase domain of ALK, leading to constitutive kinase activation and oncogenic signaling through MAPK, PI3K/AKT, and JAK-STAT pathways [1] [4].

Crizotinib, a first-in-class ALK/ROS1/MET inhibitor, received accelerated FDA approval in 2011 for ALK-positive NSCLC based on remarkable response rates (~60%) in early-phase trials [4] [6]. However, its clinical utility was limited by acquired resistance (median progression-free survival ~10 months) and poor central nervous system penetration [6]. Resistance mechanisms included secondary ALK mutations (e.g., L1196M, G1269A) in approximately one-third of patients and activation of bypass signaling pathways [9]. These limitations catalyzed the development of next-generation ALK inhibitors with enhanced potency, mutation coverage, and brain penetration.

Table 2: Evolution of ALK-Targeted Therapies in NSCLC

Therapeutic EraKey AgentsKey LimitationsAdvancements with Next-Gen Inhibitors
First-Generation (2011)CrizotinibLimited CNS penetration; susceptibility to gatekeeper mutations (L1196M)Brigatinib achieves 12-fold higher potency and effective CNS control
Second-Generation (2014-2017)Ceritinib, AlectinibVariable activity against G1202R; compound mutationsBrigatinib inhibits all 17 tested ALK mutants including G1202R
Third-Generation (2018+)Lorlatinib, BrigatinibEmergence of solvent-front mutationsPan-inhibitor activity; rational sequencing strategies

Second-generation inhibitors (ceritinib, alectinib) addressed some crizotinib limitations, demonstrating efficacy in crizotinib-resistant disease and improved CNS activity. However, resistance mutations like G1202R (prevalent after ceritinib/alectinib) and compound mutations remained therapeutic challenges [5] [9]. Brigatinib emerged within this context as a rationally designed inhibitor capable of targeting the broadest spectrum of ALK resistance mutations identified at the time, including G1202R [2] [9]. Its clinical development exemplified a mutation-guided design philosophy that has since become standard in overcoming resistance to targeted therapies. Beyond NSCLC, ALK fusions were subsequently identified in diverse malignancies—including inflammatory myofibroblastic tumors (IMT), colorectal cancer, and renal cell carcinoma—supporting a tissue-agnostic role for ALK inhibition [8]. Brigatinib's pan-ALK mutant activity positions it as a versatile therapeutic across these ALK-driven cancers.

Properties

CAS Number

1197958-12-5

Product Name

AP26113

IUPAC Name

5-chloro-2-N-[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxyphenyl]-4-N-(2-dimethylphosphorylphenyl)pyrimidine-2,4-diamine

Molecular Formula

C26H34ClN6O2P

Molecular Weight

529.0 g/mol

InChI

InChI=1S/C26H34ClN6O2P/c1-32(2)18-12-14-33(15-13-18)19-10-11-21(23(16-19)35-3)30-26-28-17-20(27)25(31-26)29-22-8-6-7-9-24(22)36(4,5)34/h6-11,16-18H,12-15H2,1-5H3,(H2,28,29,30,31)

InChI Key

OVDSPTSBIQCAIN-UHFFFAOYSA-N

SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC

Solubility

Soluble in DMSO, not in water

Synonyms

AP26113-analog; AP-26113-analog; AP 26113-analog, Brigatinib-analog

Canonical SMILES

CN(C)C1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=CC=C4P(=O)(C)C)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.